N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related chromene compounds and their derivatives has been widely studied. For instance, compounds with similar structures to N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide have been synthesized using various methods, including cyclocondensation and reaction with different reagents to establish diverse structures (Wang et al., 2010). These methodologies provide a foundation for synthesizing complex molecules with chromen and tetrazolyl groups.
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often established through spectral data such as MS, IR, NMR, and sometimes X-ray crystallography. The planar structure of the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety in a related compound demonstrates the structural possibilities and the importance of understanding molecular geometry (Bunev et al., 2013).
Chemical Reactions and Properties
The reactivity of chromene-based compounds can include cycloaddition reactions and interactions with various reagents to form new derivatives. These reactions are crucial for modifying the compound's chemical properties for specific applications. The formation of Schiff bases and their subsequent cyclocondensation to thiazolidinones illustrates the type of chemical transformations possible with chromene derivatives (Čačić et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure and functional groups. While specific information on this compound is not directly available, studies on similar compounds provide insights into how these properties can be analyzed and predicted.
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are essential for understanding the compound's behavior in chemical reactions. The synthesis and evaluation of derivatives based on the chromene scaffold reveal insights into the compound's chemical behavior and potential applications in various fields (Saxena et al., 2011).
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-19(20-10-14-8-15-4-1-2-7-18(15)27-11-14)12-26-17-6-3-5-16(9-17)24-13-21-22-23-24/h1-7,9,13-14H,8,10-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXYTNFNABPXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CNC(=O)COC3=CC=CC(=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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